3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1306738-89-5
VCID: VC2680394
InChI: InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13)
SMILES: C1=CC2=NN=C(N2C=C1C(=O)O)N
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS No.: 1306738-89-5

Cat. No.: VC2680394

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - 1306738-89-5

Specification

CAS No. 1306738-89-5
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13)
Standard InChI Key PYFBZFHVWCARRH-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2C=C1C(=O)O)N
Canonical SMILES C1=CC2=NN=C(N2C=C1C(=O)O)N

Introduction

3-Amino124triazolo[4,3-a]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and synthetic applications. The specific compound features an amino group and a carboxylic acid group attached to the triazolopyridine ring system, which enhances its reactivity and potential uses.

Synthesis Methods

The synthesis of triazolopyridine derivatives often involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. For triazolo[4,3-a]pyridine derivatives, a mild and efficient one-pot synthesis method has been developed using 2-hydrazinopyridine and aromatic aldehydes at room temperature .

Synthesis Overview

ReagentsConditionsProduct
2-Hydrazinopyridine, Aromatic AldehydesRoom Temperature, One-PotSubstituted Triazolo[4,3-a]pyridines

Biological and Synthetic Significance

Triazolopyridines are of interest due to their potential biological activities, including antimicrobial and anticancer properties. The presence of an amino group and a carboxylic acid in 3-Amino triazolo[4,3-a]pyridine-6-carboxylic acid could enhance its reactivity and interaction with biological targets.

Potential Applications

  • Pharmaceutical Industry: As a building block for synthesizing more complex molecules with potential therapeutic applications.

  • Research: In studies related to heterocyclic chemistry and drug discovery.

Handling and Safety

Handling of such compounds requires caution due to their potential reactivity and biological activity. It is essential to follow standard laboratory safety protocols when working with these chemicals.

Safety Precautions

  • Use protective equipment (gloves, goggles).

  • Work in a well-ventilated area.

  • Follow proper disposal procedures.

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